![molecular formula C16H18N2O5S B4622467 3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

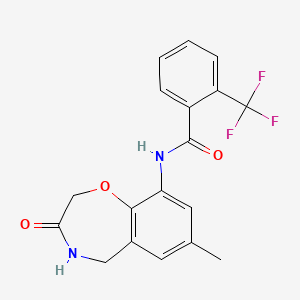

Vue d'ensemble

Description

The focus is on the chemistry of bicyclic compounds related to "3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid." These compounds often serve as key intermediates or end products in the synthesis of complex molecules with potential applications in medicinal and biological sciences.

Synthesis Analysis

Research into the synthesis of bicyclic amino acids and derivatives, such as those involving Aza-Diels-Alder reactions in aqueous solution, showcases methodologies potentially relevant to our compound of interest (Waldmann & Braun, 1991). The development of 7-azabicyclo[2.2.1]heptane derivatives and 3-azabicyclo[3.2.0]heptane derivatives highlights innovative approaches in generating bicyclic structures with functional groups that might be analogous to the target compound (Petz & Wanner, 2013).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for understanding their chemical behavior. For instance, X-ray crystal structure analyses of similar bicyclic amines reveal conformational details that could inform the modeling of our compound's structure (Gensini et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of bicyclic compounds, such as their participation in [2+2] photocycloaddition or intramolecular cyclization, underpins the synthesis and functionalization of these molecules. Such reactions are central to creating complex structures with specific chemical properties (Napolitano et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of bicyclic compounds are directly influenced by their molecular arrangement. Insights into these properties can be gained from the detailed structural analysis provided by X-ray crystallography and other spectroscopic methods (Brauer et al., 1976).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, of bicyclic compounds requires comprehensive studies on their reactions under different conditions. This knowledge facilitates the application of these compounds in synthetic chemistry and drug design (Fattori et al., 1993).

Applications De Recherche Scientifique

Asymmetric Synthesis and Cycloaddition Reactions

Compounds similar to the one have been synthesized using Aza-Diels-Alder reactions, which are crucial for asymmetric synthesis, providing a method to create chiral centers and complex bicyclic structures. These methods can be applied in the development of novel pharmaceuticals and materials with specific chiral properties (Waldmann & Braun, 1991).

Rearrangement Reactions

Sulfuric acid-promoted rearrangement of compounds containing similar bicyclic structures and amino-carbonyl groups leads to new derivatives, which might have implications in synthesizing biologically active molecules or intermediates for further chemical transformations (Agafontsev & Tkachev, 2005).

Synthesis of Amino Acid Analogues

The creation of amino acid analogues, especially those incorporating bicyclic structures, is a significant area of research. These analogues can be used in peptide synthesis, potentially leading to the development of new therapeutics with improved stability and bioavailability. Studies have explored the synthesis of protected 2,3-methano amino acid analogs, highlighting the versatility and potential of bicyclic structures in medicinal chemistry (Frick, Klassen, & Rapoport, 2005).

Conformational Studies and Drug Design

Bicyclic structures similar to the compound have been used to lock specific conformations in bioactive molecules. These conformationally restricted molecules can serve as potent ligands for various receptors, providing insights into receptor-ligand interactions and aiding in the design of novel drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Propriétés

IUPAC Name |

3-[[3-(cyclopropylcarbamoyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c19-13(17-7-1-2-7)8-5-6-24-15(8)18-14(20)11-9-3-4-10(23-9)12(11)16(21)22/h5-7,9-12H,1-4H2,(H,17,19)(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTOSAGJSYOPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)

![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)

![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)